6,7-Dihydro-1H-indazol-4(5H)-on
Übersicht
Beschreibung
6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6,7-dihydro-1H-indazol-4(5H)-one is1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9)
. The compound’s canonical SMILES is C1CC2=C(C=NN2)C(=O)C1
. Physical And Chemical Properties Analysis
6,7-dihydro-1H-indazol-4(5H)-one has a molecular weight of 136.15 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 136.063662883 g/mol . The topological polar surface area is 45.8 Ų . The compound has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Synthese von Oximen
Das Erhitzen von 3-Perfluoralkyl-6,7-dihydro-1H-indazol-4(5H)-onen mit einem 4-fachen Überschuss an Hydroxylaminhydrochlorid in Pyridin führt zu ihren (E)-Oximen. Dieser Prozess ist ein Schlüsselschritt bei der Synthese verschiedener Oxinderivate .
Alkylierung und Acylierung
Die aus dem obigen Prozess erhaltenen Oxime können mit Ethyliodid alkyliert und mit Säurechloriden acyliert werden, um (E)-O-Alkyl- bzw. (E)-O-Acyloxime zu erhalten .
Aromatisierung durch Semmler-Wolff-Reaktion
Das Erhitzen von Oximen in PPA bei 120 °C führt zu ihrer Aromatisierung durch die Semmler-Wolff-Reaktion .
Erzeugung von 4-Amino-1-Aryl-5,6-Dimethyl-1H-Indazol-3-Carbonsäuren
Dies wird durch die Hydrolyse von Perfluoralkylgruppen und 3-Trifluormethylindazolonoximen erreicht .
Erzeugung von 1-(4-Amino-1-Aryl-5,6-Dimethyl-1H-Indazol-3-yl)-Fluoroalkan-1-onen
Dies wird aus 3-Perfluorethyl- und 3-Perfluorpropylindazolonoximen erreicht .
Synthese von Isoxazol- und Isoxazolin-Derivaten
Durch Reaktion von 5,5-Dimethyl-2-(3-Aryl-4-nitrobutanoyl)cyclohexan-1,3-dionen mit Hydroxylamin und Hydrazinhydrat wurden 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one und 6,7-Dihydro-1H-indazol-4(5H)-one hergestellt, die einen Nitromethylsubstituenten in der Seitenkette enthielten. Ausgehend von der Nitromethylgruppe der letzteren wurden Nitriloxidzwischenprodukte erzeugt, die in einer 1,3-dipolaren Addition mit Phenylacetylen, Styrol und Vinylaethylether unter Bildung der entsprechenden Isoxazol- und Isoxazolin-Derivate zur Reaktion gebracht wurden .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,5,6,7-tetrahydroindazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
499206-33-6 | |
Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What are the common synthetic routes to obtain 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Several methods have been explored for synthesizing 6,7-dihydro-1H-indazol-4(5H)-one derivatives. One approach involves the reaction of 5,5-dimethyl-2-[(2-substitutedphenylhydrazinyl)methylene]cyclohexane-1,3-dione with DMF-DMA and phenylhydrazines, followed by cyclization in ethanol. [] Another method utilizes a one-pot three-component reaction involving aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate in DMSO. [] Additionally, reductive ring-opening of 3,6,6-trimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime in the presence of molybdenum hexacarbonyl can also yield 6,7-dihydro-1H-indazol-4(5H)-one. []
Q2: What are some of the key structural features of 6,7-dihydro-1H-indazol-4(5H)-one derivatives?
A: 6,7-dihydro-1H-indazol-4(5H)-ones are characterized by a fused bicyclic structure comprising a pyrazole ring fused to a cyclohexanone ring. The presence of various substituents on the aromatic ring and the nitrogen atoms allows for structural diversity, which can be exploited for developing compounds with specific properties. [, ] For instance, X-ray crystallography has been employed to confirm the structure of 5-dimethyl-2-[(2-phenylhydrazinyl)methylene] cyclohexane-1,3-dione, a key intermediate in the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one. []
Q3: How can 6,7-dihydro-1H-indazol-4(5H)-ones be further functionalized?
A: 6,7-dihydro-1H-indazol-4(5H)-ones serve as versatile building blocks for synthesizing more complex molecules. For example, they can undergo sulfa-Michael/aldol cascade reactions with 1,4-dithiane-2,5-diol, leading to spiro indazole-tetrahydrothiophenes. [] Moreover, the reaction of 5-arylmethylidene-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-ones with azomethine ylide, generated in situ from isatin and sarcosine, yields dispiro[indazole-5,3′-pyrrolidine-2′,3″-indole] derivatives. []
Q4: Are there specific applications for conjugates of 6,7-dihydro-1H-indazol-4(5H)-ones?
A: Research has explored conjugating 6,7-dihydro-1H-indazol-4(5H)-ones with other bioactive molecules like betulonic and betulinic acids. These conjugates are prepared via acylation reactions with suitable derivatives of the acids and 6,7-dihydro-1H-indazol-4(5H)-one. This strategy shows promise for developing novel compounds with potentially enhanced biological activities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.